Cas no 1252149-31-7 (N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide)

N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide is a synthetic organic compound featuring a benzamide core with a cyanomethyl-cyclopropyl substitution and a urea-linked isopropyl carbamoyl group. Its molecular structure incorporates multiple functional groups, including a nitrile and cyclopropyl moiety, which may confer unique reactivity and binding properties. The compound's design suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of both hydrophobic (cyclopropyl, isopropyl) and polar (urea, nitrile) functionalities enhances its versatility for structure-activity optimization. Its well-defined synthetic route and modular structure facilitate further derivatization for targeted applications in agrochemical or pharmaceutical research.
N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide structure
1252149-31-7 structure
Product Name:N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide
CAS No:1252149-31-7
MF:C16H20N4O2
MW:300.355603218079
CID:6420991
PubChem ID:51097004
Update Time:2025-06-11

N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS034684594
    • EN300-26679823
    • N-(cyanomethyl)-N-cyclopropyl-3-(propan-2-ylcarbamoylamino)benzamide
    • Z908236604
    • N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide
    • 1252149-31-7
    • Inchi: 1S/C16H20N4O2/c1-11(2)18-16(22)19-13-5-3-4-12(10-13)15(21)20(9-8-17)14-6-7-14/h3-5,10-11,14H,6-7,9H2,1-2H3,(H2,18,19,22)
    • InChI Key: UNBUNOIBCJTVSS-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=1)NC(NC(C)C)=O)N(CC#N)C1CC1

Computed Properties

  • Exact Mass: 300.15862589g/mol
  • Monoisotopic Mass: 300.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 85.2Ų

N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26679823-0.05g
N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide
1252149-31-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide

Research Brief on N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide (CAS: 1252149-31-7)

N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide (CAS: 1252149-31-7) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief provides an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield. The compound's structure, featuring a cyanomethyl group, a cyclopropyl ring, and a propan-2-yl carbamoyl moiety, has been identified as critical for its biological activity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity.

In vitro and in vivo studies have demonstrated that N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide exhibits potent activity against specific molecular targets. Preliminary data suggest that the compound acts as a modulator of key signaling pathways involved in inflammation and cell proliferation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in the pathogenesis of various diseases, including cancer and autoimmune disorders. These findings highlight the compound's potential as a therapeutic agent.

Further investigations into the compound's mechanism of action have revealed its ability to interact with specific protein domains, leading to the disruption of protein-protein interactions. This unique mode of action sets it apart from other small molecule inhibitors and provides a foundation for the development of targeted therapies. Additionally, pharmacokinetic studies have indicated that the compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a viable candidate for further preclinical and clinical development.

Despite these promising results, challenges remain in the development of N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide as a therapeutic agent. Issues such as potential off-target effects, toxicity, and formulation stability need to be addressed in future studies. However, the compound's unique structural and functional properties make it a valuable tool for understanding disease mechanisms and exploring new therapeutic strategies.

In conclusion, N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide (CAS: 1252149-31-7) represents a promising candidate in the field of chemical biology and medicinal chemistry. Its unique structure, potent biological activity, and favorable pharmacokinetic profile position it as a potential therapeutic agent for various diseases. Continued research and development efforts will be essential to fully realize its therapeutic potential and address the remaining challenges.

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